molecular formula C10H6FNO2 B15258963 6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Cat. No.: B15258963
M. Wt: 191.16 g/mol
InChI Key: WYKINRYFVUXARC-UHFFFAOYSA-N
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Description

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a fluorinated benzopyran derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a carbonitrile group, and a benzopyran ring. These features make it a valuable compound in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a fluorinated phenol derivative with a suitable nitrile compound. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzopyran derivatives.

Scientific Research Applications

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The carbonitrile group also plays a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is unique due to its specific combination of functional groups and its benzopyran ring structure. The presence of the fluorine atom and carbonitrile group imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H6FNO2

Molecular Weight

191.16 g/mol

IUPAC Name

6-fluoro-1-oxo-3,4-dihydroisochromene-3-carbonitrile

InChI

InChI=1S/C10H6FNO2/c11-7-1-2-9-6(3-7)4-8(5-12)14-10(9)13/h1-3,8H,4H2

InChI Key

WYKINRYFVUXARC-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)F)C#N

Origin of Product

United States

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